

# Head-to-Head Comparison: Ritlecitinib vs. Brepocitinib in Alopecia Areata Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | (2R,5S)-Ritlecitinib |           |
| Cat. No.:            | B8146254             | Get Quote |

A detailed examination of two promising Janus kinase (JAK) inhibitors, ritlecitinib and brepocitinib, reveals distinct mechanistic profiles and comparable efficacy in the treatment of alopecia areata (AA). This guide provides a comprehensive analysis of their performance in clinical trials, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Ritlecitinib, a dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family, and brepocitinib, a selective inhibitor of tyrosine kinase 2 (TYK2) and JAK1, have both demonstrated significant potential in promoting hair regrowth in patients with alopecia areata.[1][2][3] Head-to-head data from the ALLEGRO Phase 2a clinical trial provides a unique opportunity to directly compare their efficacy and safety in a controlled setting.

## Mechanism of Action: Targeting Distinct Signaling Pathways

Ritlecitinib's targeted inhibition of JAK3 is crucial as this kinase is central to the signaling of common gamma chain (yc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for lymphocyte development and function.[4] By irreversibly binding to JAK3, ritlecitinib blocks the phosphorylation of STAT proteins, thereby interrupting the downstream signaling that leads to the immune attack on hair follicles.[4] Additionally, its inhibition of the TEC kinase family further modulates the immune response.[4]



Brepocitinib, on the other hand, focuses on the TYK2 and JAK1 kinases.[5] This dual inhibition affects the signaling of key cytokines implicated in the pathogenesis of alopecia areata, such as interferons (IFNs), IL-6, IL-12, and IL-23.[6] By blocking these pathways, brepocitinib effectively reduces the inflammatory cascade that contributes to hair loss.



Click to download full resolution via product page

Fig. 1: Signaling pathways targeted by Ritlecitinib and Brepocitinib.

### Efficacy in Alopecia Areata: Comparative Clinical Trial Data

The ALLEGRO Phase 2a trial provides the most direct comparison of ritlecitinib and brepocitinib in adults with alopecia areata who had at least 50% scalp hair loss.[7] The primary efficacy endpoint was the change from baseline in the Severity of Alopecia Tool (SALT) score at week 24.[7]



| Efficacy Endpoint<br>(Week 24)              | Ritlecitinib (50 mg) | Brepocitinib (30<br>mg) | Placebo |
|---------------------------------------------|----------------------|-------------------------|---------|
| Mean Change from Baseline in SALT Score     | -31.1                | -49.2                   | -       |
| Percentage of Patients Achieving SALT30     | 50%                  | 64%                     | 2%      |
| Data from the ALLEGRO Phase 2a Trial.[7][8] |                      |                         |         |

Both treatments were significantly more effective than placebo in reducing SALT scores.[7] Brepocitinib demonstrated a numerically greater reduction in the mean SALT score at week 24 compared to ritlecitinib.[7] Furthermore, a higher percentage of patients in the brepocitinib group achieved a 30% or greater improvement in their SALT score (SALT30).[7]

A crossover open-label extension of the ALLEGRO Phase 2a trial offered further insights. In patients who did not respond to at least 24 weeks of ritlecitinib, a switch to brepocitinib resulted in some achieving a SALT30 response.[9][10][11][12] Specifically, 4 of 16 patients who switched to brepocitinib achieved a SALT30 or better response.[9][10][11][12] Conversely, none of the five patients who switched from brepocitinib to ritlecitinib achieved this endpoint.[9][10][11][12]

# Biomarker Modulation: Insights into Molecular Response

A biopsy substudy of the ALLEGRO Phase 2a trial analyzed changes in molecular and cellular markers in the scalp tissue of patients.[1][2] Both ritlecitinib and brepocitinib led to a significant improvement in the lesional scalp transcriptome, moving it towards a non-lesional profile.[1][2] [3]

At week 12, the improvements in scalp tissue biomarkers were more pronounced with brepocitinib.[1][2][3] However, by week 24, ritlecitinib showed greater improvements.[1][2][3]



For both drugs, hair regrowth was associated with a decrease in the expression of immune markers and an increase in the expression of hair keratins.[2]

### Safety and Tolerability Profile

In the ALLEGRO Phase 2a trial, both ritlecitinib and brepocitinib were generally well-tolerated. [7] Two serious adverse events of rhabdomyolysis were reported in the brepocitinib group.[7][8] The crossover extension study did not identify any new safety signals for either drug.[9][10][12]

| Safety Profile<br>(ALLEGRO Phase<br>2a)     | Ritlecitinib (50 mg) | Brepocitinib (30<br>mg) | Placebo |
|---------------------------------------------|----------------------|-------------------------|---------|
| Number of Patients                          | 48                   | 47                      | 47      |
| Serious Adverse<br>Events                   | 0                    | 2 (Rhabdomyolysis)      | 0       |
| Data from the ALLEGRO Phase 2a Trial.[7][8] |                      |                         |         |

### Experimental Protocols ALLEGRO Phase 2a Trial (NCT02974868)

This was a randomized, double-blind, placebo-controlled, multicenter study to evaluate the efficacy and safety of ritlecitinib and brepocitinib in patients with alopecia areata.[7][13]

- Patient Population: Adults (18 years and older) with a diagnosis of alopecia areata with ≥50% scalp hair loss, as measured by the SALT score.[10]
- Treatment Arms:
  - Ritlecitinib: 200 mg once daily for 4 weeks, followed by 50 mg once daily for 20 weeks.[10]
  - Brepocitinib: 60 mg once daily for 4 weeks, followed by 30 mg once daily for 20 weeks.[10]
  - Placebo.[7]



- Primary Endpoint: Change from baseline in the SALT score at week 24.[7]
- Key Secondary Endpoint: Proportion of patients achieving SALT30 at week 24.[7]



Click to download full resolution via product page

Fig. 2: Workflow of the ALLEGRO Phase 2a clinical trial.

#### **Biomarker Analysis**

Scalp biopsies were obtained from a subset of patients at baseline and at weeks 12 and 24.[1] [2] Gene expression and cellular changes were analyzed, including markers for immune response, hair keratins, and keratin-associated proteins.[2] The changes in these biomarkers were then correlated with the extent of hair regrowth as measured by the SALT score.[1][2]

#### Severity of Alopecia Tool (SALT) Score Calculation

The SALT score is a method to quantify the percentage of scalp hair loss. The scalp is divided into four areas: vertex (40% of total scalp area), posterior (24%), right side (18%), and left side



(18%). The percentage of hair loss in each area is visually assessed and multiplied by the percentage of the total scalp area that the section represents.[14] The sum of these values for all four areas gives the final SALT score, ranging from 0 (no hair loss) to 100 (complete scalp hair loss).[15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ritlecitinib and brepocitinib demonstrate significant improvement in scalp alopecia areata biomarkers PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Janus kinase inhibitor ritlecitinib & brepocitinib improve alopecia [aaaai.org]
- 3. The molecular features of normal and atopic dermatitis skin in infants, children, adolescents, and adults PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ritlecitinib Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 5. An overview of JAK/STAT pathways and JAK inhibition in alopecia areata PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A phase 2a randomized, placebo-controlled study to evaluate the efficacy and safety of the oral Janus kinase inhibitors ritlecitinib and brepocitinib in alopecia areata: 24-week results PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Safety and Efficacy of Ritlecitinib and Brepocitinib in Alopecia Areata: Results from the Crossover Open-Label Extension of the ALLEGRO Phase 2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety and Efficacy of Ritlecitinib and Brepocitinib in Alopecia Areata: Results from the Crossover Open-Label Extension of the ALLEGRO Phase 2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Assessing Severity | Understand Alopecia Areata | For HCPs [understandalopeciaareata.com]
- 15. naaf.org [naaf.org]
- To cite this document: BenchChem. [Head-to-Head Comparison: Ritlecitinib vs. Brepocitinib in Alopecia Areata Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146254#head-to-head-comparison-of-ritlecitinib-and-brepocitinib-in-alopecia-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com